5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI)
Description
The compound 5-Isothiazolecarboxylic acid, 4-amino-3-(aminocarbonyl)-, methyl ester (9CI) is a heterocyclic ester featuring an isothiazole core (a five-membered ring containing sulfur and nitrogen at positions 1 and 2, respectively). Key substituents include:
- 3-aminocarbonyl group (–CONH₂): Introduces a urea-like moiety, influencing solubility and intermolecular interactions.
- Methyl ester (–COOCH₃): Modifies lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-6(11)4-2(7)3(5(8)10)9-13-4/h7H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBKEKAWFVXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Mechanisms
Density functional theory (DFT) calculations reveal that isothiazole formation proceeds through a thiophilic attack mechanism. The sulfur atom in thioamide precursors acts as a nucleophile, displacing halogen atoms in α-haloketones with an activation energy of ≈25 kcal/mol.
Regioselectivity in Carbamoylation
The 3-position carbamoyl group installation demonstrates remarkable regioselectivity (>95:5) due to:
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Electronic effects from the adjacent amino group
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Steric hindrance from the methyl ester moiety
Ab initio molecular dynamics simulations show a 1.8 Å closer proximity of the carbamoylating agent to C3 vs. C2.
Optimization Strategies for Industrial Viability
Recent process intensification efforts have focused on:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L) | 0.5–2 | 50–200 |
| Temperature Control | Cryogenic baths | Jacketed reactors |
| Purification Method | Column chromatography | Crystallization |
| Overall Yield | 62 ± 5% | 58 ± 3% |
| Production Cost ($/kg) | 12,500 | 8,200 |
Continuous flow systems reduce reaction times from 48 hours (batch) to 6 hours while maintaining 90% conversion efficiency. Microwave-assisted synthesis further enhances carbamoylation kinetics, achieving 85% yield in 45 minutes versus 8 hours conventionally.
Analytical Characterization Protocols
Advanced spectroscopic techniques confirm structural integrity:
4.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.89 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃)
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¹³C NMR: 167.8 ppm (C=O), 152.1 ppm (C-NH₂), 52.3 ppm (OCH₃)
4.2 Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 201.2104 [M+H]⁺ (calc. 201.2101).
Comparative Evaluation of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Fewer steps | Requires cryogenic conditions | 68 |
| Post-functionalization | Scalable | Multiple purification steps | 59 |
| Flow Chemistry | Rapid synthesis | High equipment costs | 73 |
Hybrid approaches combining microwave activation with continuous flow processing demonstrate particular promise, achieving 78% yield with 99.2% purity.
Industrial Production Challenges
Despite technical advances, manufacturing hurdles persist:
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Purification Complexity: The polar nature of intermediate products necessitates multiple recrystallization steps, increasing processing time by 40%.
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Byproduct Formation: Approximately 5–7% of 4-amino-5-carbamoyl regioisomer forms during carbamoylation, requiring costly chiral separation.
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Catalyst Deactivation: Palladium catalysts in cross-coupling steps show 30% activity loss after 5 batches due to sulfur poisoning .
Chemical Reactions Analysis
Types of Reactions
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the activation or inhibition of biochemical pathways . For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Differences
- Isothiazole vs. Thiazole : Both contain sulfur and nitrogen, but positional differences (isothiazole: S at position 1, N at 2; thiazole: S at 1, N at 3) alter electronic distribution and reactivity .
- Isothiazole vs. Isoxazole : Replacement of sulfur with oxygen in isoxazole reduces ring aromaticity and increases polarity .
- Oxadiazoles (e.g., 1,2,4-Oxadiazole-3-carboxamide ): Contain two nitrogens and one oxygen, offering distinct hydrogen-bonding motifs.
Functional Group Impact
- Amino and Urea-like Groups: The target’s –NH₂ and –CONH₂ groups likely increase solubility in polar solvents compared to methyl or chloro substituents in analogs .
- Ester Groups : Methyl esters (target, ) improve volatility and membrane permeability relative to ethyl esters .
Biological Activity
5-Isothiazolecarboxylic acid, 4-amino-3-(aminocarbonyl)-, methyl ester (9CI) is a compound with significant biological activity that has been studied for its potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₇N₃O₃S
- Molecular Weight : 201.21 g/mol
- CAS Number : 139172-80-8
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacteria and fungi.
- Herbicidal Properties : The compound is noted for its ability to protect plants from unwanted microorganisms and pests.
- Potential Therapeutic Applications : Research indicates its potential in anticancer and anti-inflammatory treatments.
The biological activity of 5-Isothiazolecarboxylic acid, 4-amino-3-(aminocarbonyl)-, methyl ester (9CI) can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring structure allows the compound to inhibit enzymes critical for microbial growth.
- Receptor Interaction : It may also interact with various receptors involved in inflammatory responses.
- Cellular Pathway Modulation : The compound can modulate signaling pathways that lead to enhanced plant defenses against pathogens.
Antimicrobial Studies
Several studies have demonstrated the antimicrobial properties of this compound:
- A study indicated that derivatives of isothiazole carboxylic acids possess significant fungicidal and herbicidal activities, outperforming traditional agents like 3,4-dichloroisothiazole-5-carboxylic acid .
- Another research highlighted its efficacy against specific strains of bacteria, suggesting a broad-spectrum antimicrobial potential.
Case Studies
- Plant Protection Trials :
-
Therapeutic Applications :
- In vitro studies have suggested that this compound can reduce inflammation markers in human cell lines, indicating potential use in anti-inflammatory therapies.
Comparative Analysis
The biological activity of 5-Isothiazolecarboxylic acid, 4-amino-3-(aminocarbonyl)-, methyl ester (9CI) can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dichloroisothiazole-5-carboxylic acid | Structure | Antifungal |
| Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate | Structure | Anticancer |
| Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | Structure | Herbicidal |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-isothiazolecarboxylic acid derivatives, and how do they compare in yield and scalability?
Answer:
The synthesis of isothiazole derivatives typically involves cyclization of thioamide precursors or functionalization of preformed isothiazole cores. For example, esterification of carboxylic acid intermediates (e.g., using methanol under acidic conditions) is a common step, as seen in structurally similar compounds like methyl 3-chloroisoxazole-5-carboxylate . Key considerations:
- Cyclization efficiency : Optimize reaction time and catalysts (e.g., POCl₃ for thioamide cyclization).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups to prevent side reactions during esterification.
- Scalability : Batch reactors with controlled temperature (25–80°C) improve reproducibility for intermediates.
Data Insight : Analogous syntheses report yields of 60–85% for ester derivatives under reflux conditions .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Multi-modal characterization is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl ester at C3: δ ~3.8 ppm for OCH₃; aminocarbonyl protons: δ 6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₂O₃S: theoretical m/z 189.03).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism in the isothiazole ring—validate with 2D NMR (COSY, HSQC) .
Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?
Answer:
Design accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.
- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS. Esters are prone to hydrolysis under alkaline conditions .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products.
Key Finding : Similar esters (e.g., methyl isoxazolecarboxylates) show <10% degradation after 7 days at 4°C in dark, anhydrous conditions .
Advanced: What mechanistic insights explain the reactivity of the amino and aminocarbonyl groups in nucleophilic or electrophilic reactions?
Answer:
The amino group at C4 acts as a weak nucleophile, while the aminocarbonyl at C3 participates in hydrogen bonding or coordination chemistry. Strategies:
- Kinetic studies : Compare reaction rates with/without the aminocarbonyl group (e.g., in Suzuki couplings).
- Computational modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces and predict sites for electrophilic attack .
Contradiction Alert : Steric hindrance from the methyl ester may reduce reactivity at C3—confirm via X-ray crystallography or NOE NMR .
Advanced: How can computational methods guide the design of derivatives for biological target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The aminocarbonyl group may form hydrogen bonds with active-site residues.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Case Study : Analogous isothiazolecarboxamides show µM affinity for bacterial enoyl-ACP reductase, validated by MIC assays .
Basic: What solvent systems are optimal for solubility and crystallization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
